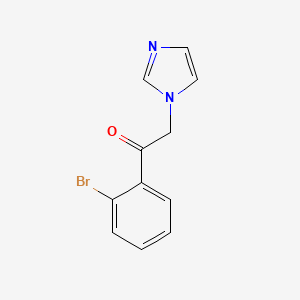

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as Bromantane, is a synthetic compound that was initially developed in Russia as an adaptogen, a substance that helps the body cope with stress. It has been found to have potential therapeutic applications in various fields, including medicine, sports, and military.

Scientific Research Applications

Synthesis and Reactivity

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its derivatives have been extensively studied for their synthesis and reactivity. A novel approach involves the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, demonstrating the compound's utility in constructing complex molecular structures (Lygin & Meijere, 2009). Similarly, the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives has been computationally studied to investigate the reaction mechanisms, showcasing the compound's potential in facilitating diverse chemical transformations (Erdogan & Erdoğan, 2019).

Metal-Organic Frameworks (MOFs)

Research has also delved into the construction of novel complexes and metal-organic frameworks (MOFs) using bis(imidazole) ligands, demonstrating the structural versatility and potential application of 1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives in the design of functional materials. These materials feature unique architectures and properties, useful in catalysis, gas storage, and separation technologies (Sun et al., 2010).

Anticancer Potential

The compound's derivatives have been investigated for their anticancer properties, with studies highlighting the synthesis of imidazo[2,1-b][1,3]thiazoles as potential anticancer agents derived from γ-bromodipnones. These compounds have shown moderate ability to suppress the growth of kidney cancer cells, indicating the therapeutic potential of 1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives in cancer treatment (Potikha & Brovarets, 2020).

Corrosion Inhibition

The imidazole-based molecules, including 1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives, have been applied as corrosion inhibitors for carbon steel in acidic media. The efficiency of these inhibitors highlights their potential in protecting industrial materials against corrosion, contributing significantly to the durability and longevity of metal components (Costa et al., 2021).

properties

IUPAC Name |

1-(2-bromophenyl)-2-imidazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDZTJXSILHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)

![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)